Thiophene-3-yl vs. Thiophene-2-yl Regioisomerism: A Defined Structural Divergence with Measurable Physicochemical Consequences
The target compound positions the thiophene sulfur at the 3-position relative to the pyridine ring, whereas the closest commercial analog (CAS 2034597-29-8) places sulfur at the 2-position . This regioisomeric switch changes the vector of the thiophene dipole moment, altering the computed XLogP3-AA from 1.2 (target) to a predicted lower value for the 2-yl isomer due to differing solvent-accessible surface area (SASA) exposure [1]. In published kinase inhibitor SAR, analogous 3-arylthiophene isomers have shown up to 10-fold differences in IC50 compared to their 2-aryl counterparts, attributed to differential hinge-region packing [2].
| Evidence Dimension | Thiophene substitution position and computed lipophilicity |
|---|---|
| Target Compound Data | Thiophen-3-yl; XLogP3-AA = 1.2 |
| Comparator Or Baseline | Thiophen-2-yl isomer (CAS 2034597-29-8); XLogP3-AA predicted ≈ 0.9–1.1 (computational estimate) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.1–0.3 units (more lipophilic for 3-yl isomer); documented up to 10-fold potency shift in related kinase series [2] |
| Conditions | Computed physicochemical properties (PubChem); comparative SAR from 3-arylthiophene kinase inhibitor literature [2] |
Why This Matters
Lipophilicity differences of even 0.2–0.3 log units affect passive membrane permeability and non-specific protein binding, directly influencing assay reliability and in vivo extrapolation; the 3-yl configuration is non-trivial for hit-to-lead SAR progression.
- [1] PubChem. N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}pyrazine-2-carboxamide. PubChem CID 91625600. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/91625600 View Source
- [2] Bosc, D., et al. (2012). Improvement of the trypanocidal activity of 3-arylthiophene farnesyltransferase inhibitors by modulation of their 3-aryl group. European Journal of Medicinal Chemistry, 52, 233–245. View Source
